2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Overview
Description
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a tert-butyldimethylsilyloxy group
Scientific Research Applications
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as intermediates . They can react with various functional groups and can be involved in a variety of chemical reactions.
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. The tert-butyldimethylsilyloxy group is often used in organic synthesis to protect reactive hydroxyl groups . It can be added to a molecule to prevent it from reacting, and then removed when no longer needed.
Biochemical Pathways
Silyl ethers like this compound are often used in the synthesis of complex organic molecules, including pharmaceuticals .
Pharmacokinetics
The presence of the tert-butyldimethylsilyloxy group could potentially affect the compound’s solubility and stability, which would in turn influence its absorption and distribution .
Result of Action
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact molecular and cellular effects. In a synthetic context, the introduction or removal of the tert-butyldimethylsilyloxy group can enable or prevent certain chemical reactions .
Action Environment
The action of this compound, like many chemicals, could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the stability of the tert-butyldimethylsilyloxy group can be affected by the presence of acids or bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine can undergo various types of chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, the silylation process may use tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction conditions, including temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine
- 3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-chloropyridine
Uniqueness
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
tert-butyl-[[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27FN2OSi/c1-16(2,3)21(4,5)20-12-13-9-10-19(11-13)15-8-6-7-14(17)18-15/h6-8,13H,9-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODMQKCOATHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27FN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673604 | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-47-4 | |
Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-6-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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